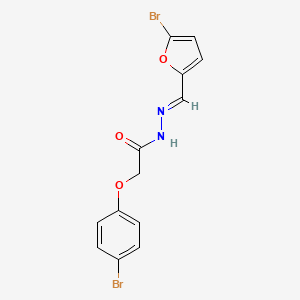

(E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide

Descripción

Propiedades

IUPAC Name |

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O3/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLQMUDFLMJGAX-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide is a hydrazone derivative featuring a furan moiety, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular structure of (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide can be represented as follows:

1. Antibacterial Activity

Numerous studies have investigated the antibacterial properties of compounds containing furan derivatives. The synthesized hydrazide has shown promising results against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

| Klebsiella pneumoniae | 14 | 60 µg/mL |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Anti-inflammatory Activity

Research has indicated that hydrazone derivatives can possess anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| 10 | 80 | 100 |

| 50 | 50 | 70 |

| 100 | 30 | 40 |

These findings indicate that the compound may serve as a potential anti-inflammatory agent, useful in conditions characterized by excessive inflammation .

3. Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The results indicate that (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer drug .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized various hydrazone derivatives, including the compound , and tested their efficacy against clinical isolates of bacteria. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential application in clinical settings .

- Anti-inflammatory Mechanism Investigation : Another study explored the signaling pathways affected by the compound in macrophages, revealing that it inhibited NF-kB activation, which is crucial in the inflammatory response. This suggests a mechanism through which the compound exerts its anti-inflammatory effects .

- Anticancer Screening : A comparative analysis of several furan-based compounds showed that this hydrazide derivative not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating its dual role as both an antiproliferative and pro-apoptotic agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that hydrazone derivatives, including (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance.

Antifungal Properties

The compound has also been evaluated for antifungal activity. A study highlighted the structural similarities between certain hydrazone derivatives and known antifungal agents, suggesting that (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide could serve as a scaffold for designing new antifungal drugs .

Cancer Research

Hydrazone compounds have been investigated for their anticancer properties. The unique structural features of (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines, warranting further exploration in cancer therapy .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its structure suggests possible interactions with kinases or other targets relevant to disease mechanisms, including those involved in cancer and infectious diseases .

Structure-Activity Relationship Studies

The synthesis of (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide provides a valuable tool for structure-activity relationship studies. By modifying various functional groups on the hydrazone framework, researchers can explore how these changes affect biological activity, leading to optimized compounds with enhanced efficacy and selectivity.

Drug Design Platforms

Given its promising biological activities, this compound can be integrated into drug design platforms aimed at developing novel therapeutics targeting specific diseases. Its unique structural features make it an attractive candidate for further modifications to enhance pharmacological profiles.

Data Tables

Synthesis and Evaluation

In a recent study, (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide was synthesized and evaluated for its antimicrobial and anticancer properties. The results indicated significant activity against several pathogens and cancer cell lines, supporting its potential as a lead compound for drug development.

Comparative Analysis with Other Hydrazones

A comparative analysis was conducted between (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide and other hydrazone derivatives. This study revealed that modifications to the bromophenoxy group significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Synthesize analogs with:

- Varying halogen substituents (e.g., Cl, I) to assess electronic effects.

- Modified linker regions (e.g., replacing acetohydrazide with thioacetohydrazide).

- Bioisosteric replacements (e.g., furan → thiophene).

- Test against a panel of enzymes (e.g., α-glucosidase, COX-2) and cancer cell lines (e.g., HepG2, PC-3) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.